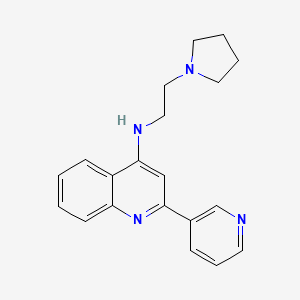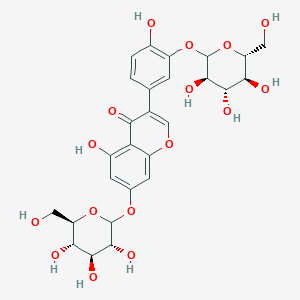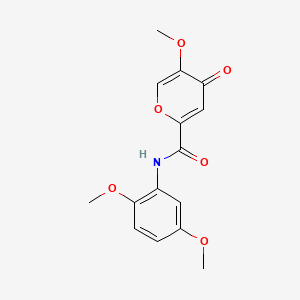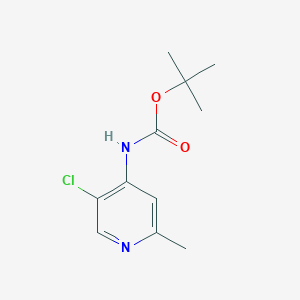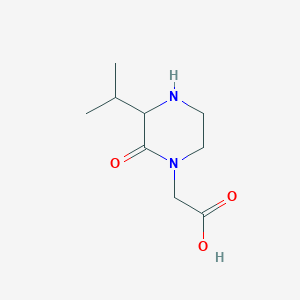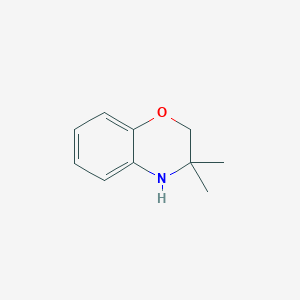
3,3-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that features a benzene ring fused with an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the reaction of an amine with formaldehyde and a phenol. One common method is the two-step synthesis where the amine reacts with formaldehyde to form an N,N-dihydroxymethylamine intermediate, which then reacts with the phenol to form the oxazine ring . This reaction is usually carried out under controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve solventless methods to reduce environmental impact and production costs. These methods often utilize solid-liquid phase transfer catalysis conditions to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be used to modify the oxazine ring, often employing hydrogenation techniques.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas for reduction, and alkyl halides for substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include oxo-derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
3,3-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3,3-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it acts as a calcium entry blocker in vascular smooth muscle cells, leading to muscle relaxation . In cancer cells, it may inhibit cell proliferation by interacting with multiple biological targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine: This compound is an isostere of 3,3-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine and has similar biological activities.
3-Methyl-3,4-dihydro-2H-1,4-benzoxazine: This compound shares a similar structure but with different substituents, leading to variations in its chemical properties and reactivity.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its ability to act as a calcium entry blocker and its potential anticancer properties set it apart from other similar compounds .
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
3,3-dimethyl-2,4-dihydro-1,4-benzoxazine |
InChI |
InChI=1S/C10H13NO/c1-10(2)7-12-9-6-4-3-5-8(9)11-10/h3-6,11H,7H2,1-2H3 |
InChI Key |
YIXSKNWSNPIUBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC2=CC=CC=C2N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-2-YL]ethanamine](/img/structure/B14865995.png)

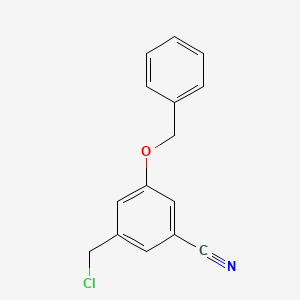
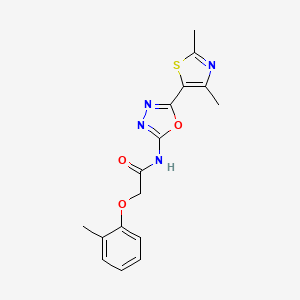
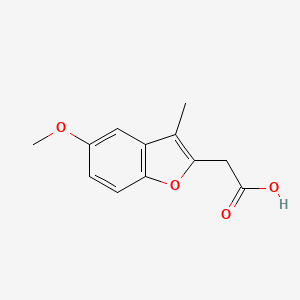
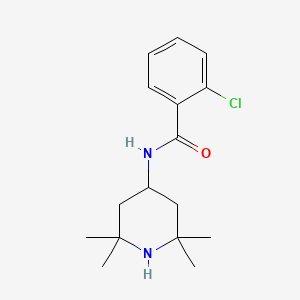
![Tert-butyl 1-(bromomethyl)-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B14866017.png)

